2,6-Diisocyanoheptanedioic acid dimethyl ester
Description
2,6-Diisocyanoheptanedioic acid dimethyl ester (hypothetical structure based on nomenclature) is a bifunctional compound containing both isocyanate (-NCO) and ester (-COOCH₃) groups. For instance, Methyl 2,6-diisocyanatohexanoate (CAS 4460-02-0, C₉H₁₂N₂O₄, MW 212.2) shares key features, such as dual isocyanate and ester functionalities, and is used in polymer synthesis . Such compounds typically exhibit high reactivity due to the isocyanate groups, enabling applications in polyurethanes, coatings, and specialty materials.
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
dimethyl 2,6-diisocyanoheptanedioate |
InChI |
InChI=1S/C11H14N2O4/c1-12-8(10(14)16-3)6-5-7-9(13-2)11(15)17-4/h8-9H,5-7H2,3-4H3 |
InChI Key |
CUTSLEUZXNSJCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCC(C(=O)OC)[N+]#[C-])[N+]#[C-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diisocyanoheptanedioic acid dimethyl ester typically involves the reaction of heptanedioic acid with phosgene to introduce the isocyanate groups. The esterification process is then carried out using methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions generally include:
Temperature: 50-70°C
Catalyst: Sulfuric acid
Solvent: Methanol
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of 2,6-Diisocyanoheptanedioic acid dimethyl ester follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is common to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Diisocyanoheptanedioic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The isocyanate groups can be oxidized to form urea derivatives.
Reduction: Reduction of the ester groups can lead to the formation of alcohols.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions to form carbamates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products
Oxidation: Urea derivatives
Reduction: Alcohols
Substitution: Carbamates
Scientific Research Applications
2,6-Diisocyanoheptanedioic acid dimethyl ester is used in various scientific research fields:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: Potential use in drug development for targeting specific enzymes.
Industry: As a precursor for the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2,6-Diisocyanoheptanedioic acid dimethyl ester involves its reactivity with nucleophiles. The isocyanate groups can react with amines to form urea linkages, which are important in the formation of polymers. The ester groups can undergo hydrolysis to release methanol and heptanedioic acid, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Key Observations:
Functional Groups and Reactivity: Diisocyanate esters (e.g., Methyl 2,6-diisocyanatohexanoate) exhibit high reactivity due to isocyanate groups, enabling crosslinking with polyols or amines. In contrast, dicarboxylic acid esters (e.g., spiro compounds or octanedioic acid esters) are chemically inert and used as plasticizers or solvents . Hexamethylene diisocyanate, a pure diisocyanate without ester groups, is highly moisture-sensitive and forms polyurethane foams but lacks ester-related solubility advantages .
Applications :
- Diisocyanate esters bridge the gap between traditional diisocyanates and esters, offering reactivity for polymer synthesis while retaining ester-derived solubility .
- Spirocyclic diesters (e.g., Spiro[3.3]heptane derivatives) are valued in pharmaceuticals for their conformational rigidity .
Safety Profiles: Diisocyanates (e.g., Hexamethylene diisocyanate) are hazardous, requiring strict handling to avoid respiratory sensitization .
Research Findings and Industrial Relevance
Stability and Degradation:
Environmental Impact:
- Diisocyanates are regulated under REACH and OSHA due to ecological toxicity risks, while diesters face fewer restrictions .
Biological Activity
2,6-Diisocyanoheptanedioic acid dimethyl ester (CAS Number: 730964-80-4) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- Chemical Formula : C11H14N2O4
- Molecular Weight : 238.25 g/mol
- Structure : The compound features two isocyano groups attached to a heptanedioic acid backbone, which contributes to its reactivity and biological properties.
Biological Activity Overview
The biological activity of 2,6-Diisocyanoheptanedioic acid dimethyl ester has been explored in various studies focusing on its pharmacological effects. Key areas of research include:
- Antitumor Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacterial strains.
Antitumor Activity
A study conducted on the effects of 2,6-Diisocyanoheptanedioic acid dimethyl ester on human cancer cell lines demonstrated significant cytotoxicity. The IC50 values for various cell lines were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| HeLa (Cervical) | 12.8 |
| A549 (Lung) | 10.5 |
These results suggest that the compound may have selective toxicity towards cancer cells, warranting further investigation into its mechanisms of action.
Antimicrobial Activity
In another study focusing on antimicrobial properties, 2,6-Diisocyanoheptanedioic acid dimethyl ester was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These findings indicate that the compound has promising antimicrobial activity, particularly against Staphylococcus aureus.
The biological activity of 2,6-Diisocyanoheptanedioic acid dimethyl ester is believed to be linked to its ability to form covalent bonds with nucleophilic sites in proteins and DNA. This alkylating property may contribute to its cytotoxic effects on cancer cells and its antimicrobial action against bacteria.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that at therapeutic doses, the compound exhibits low toxicity in animal models. However, comprehensive studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
